![molecular formula C20H18ClN5OS B2631903 7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 901242-68-0](/img/structure/B2631903.png)
7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
The compound “7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . Pyrimidine derivatives have been recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction . The yield of the reaction was reported to be 73% .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IR, NMR, and MS data . The compound has a molecular weight of 492.2 as indicated by its MS [MH +] (m/z) value . The IR spectrum shows characteristic peaks for NH, CH3, C=C, C=N, and CH2 groups . The 1H-NMR spectrum provides information about the types and the environment of the hydrogen atoms in the molecule .Physical And Chemical Properties Analysis
The compound has a melting point of 176-179°C . Other physical and chemical properties such as solubility, stability, and reactivity can be inferred from its molecular structure and the functional groups present in the molecule .Scientific Research Applications
- Compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J) and a very good calculated detonation performance (Dv = 9408 m/s and P = 37.8 GPa). These properties make it comparable to the current secondary-explosive benchmark, CL-20 .
- Compound 10 has remarkable density (1.91 g/cm³ at 20 °C), excellent thermal stability (Td = 305 °C), and superior calculated detonation performance (Dv = 9200 m/s and P = 34.8 GPa). It outperforms existing heat-resistant explosives .
- Compounds 14, 17, and 19 are sensitive but exhibit high calculated detonation performance. These could find applications as primary explosives .
- Researchers have developed eco-friendly methods for synthesizing related compounds. For instance, a microwave-mediated, catalyst-free approach yields 1,2,4-triazolo[1,5-a]pyridines with high yields .
- While not directly related to the compound you mentioned, other derivatives in the [1,2,4]triazolo family have been evaluated for their antimicrobial effects. For example, 3-(3-chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were tested against various microorganisms .
- X-ray diffraction studies can reveal the relationship between weak interactions and sensitivity in energetic materials. Understanding these interactions informs the design of next-generation compounds for specific applications .
Energetic Materials
Synthetic Methods
Antimicrobial Effects
Structural Relationships and Weak Interactions
Future Directions
properties
IUPAC Name |
7-(2-chlorophenyl)-5-methyl-2-methylsulfanyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-12-16(18(27)23-13-8-4-3-5-9-13)17(14-10-6-7-11-15(14)21)26-19(22-12)24-20(25-26)28-2/h3-11,17H,1-2H3,(H,23,27)(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBGKPWYKIZHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-5-methyl-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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